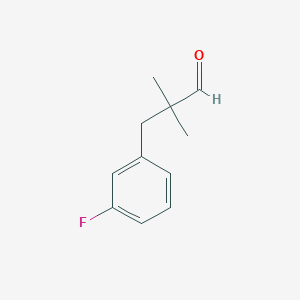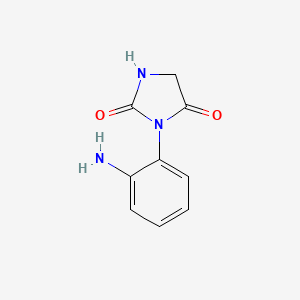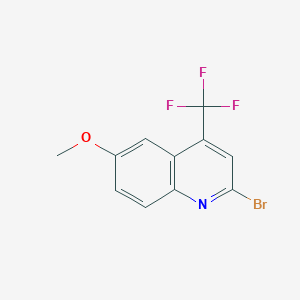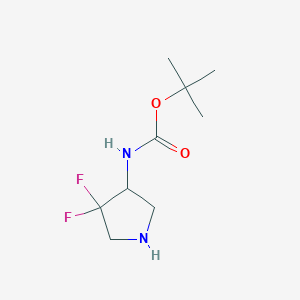
2-Cloro-5-(2,2,2-trifluoroetoxi)pirimidina
Descripción general
Descripción
“Pyrimidine, 2-chloro-5-(2,2,2-trifluoroethoxy)-” is a chemical compound . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has been a subject of research in the field of medicinal and pharmaceutical chemistry . For instance, 2-chloro-5-(2,2,2-trifluoroethoxy)-pyrimidine may be synthesized from 2-chloropyrimidine .Molecular Structure Analysis
The molecular formula of “Pyrimidine, 2-chloro-5-(2,2,2-trifluoroethoxy)-” is C6H4ClF3N2O . The molecular weight is 212.56 .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, 2-chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of “Pyrimidine, 2-chloro-5-(2,2,2-trifluoroethoxy)-” include a boiling point of 255.9±40.0 °C, a density of 1.468±0.06 g/cm3, and a pKa of -1.92±0.22 .Aplicaciones Científicas De Investigación
Acoplamientos cruzados de Hiyama catalizados por paladio
Se ha desarrollado una síntesis eficiente de derivados de pirimidina C2-arilo a través de acoplamientos de Hiyama catalizados por Pd . Varias 2-cloropirimidinas con grupos donadores de electrones o aceptores de electrones como nuevos socios electrófilos se acoplaron bien con trimetoxi(fenil)silano y viniltrimetoxisilano en presencia de CuCl y TBAF, proporcionando los productos deseados con rendimientos buenos a excelentes . Este procedimiento mostró una buena tolerancia al grupo funcional, y los efectos electrónicos y estéricos de las 2-cloropirimidinas parecen ser insignificantes para la transformación .
Síntesis de derivados de pirimidina
Los compuestos de pirimidina continúan atrayendo un gran interés en el campo de la síntesis orgánica debido a sus diversas aplicaciones químicas y biológicas observadas, especialmente en los últimos tiempos . Las pirimidinas son los compuestos aromáticos heterocíclicos similares al benceno y la piridina que contienen dos átomos de nitrógeno en las posiciones 1 y 3 de los anillos de seis miembros . Los compuestos heterocíclicos que contienen la parte de pirimidina están ganando el foco en las investigaciones recientes debido a su amplia gama de actividades biológicas como antiinflamatorias, antioxidantes, antimicrobianas, antitumorales, antivirales, antidepresivas, antiplaquetarias, antihipertensivas y herbicidas .
Funcionalización regioexhaustiva
La 2-cloro-5-(trifluorometil)piridina puede emplearse como sustrato modelo para investigar la funcionalización regioexhaustiva .
Inhibición de la dihidrofolato reductasa (DHFR)
Se ha descubierto que la piritrexima, un derivado de pirimidina, inhibe la dihidrofolato reductasa (DHFR) y también mostró buenos efectos antitumorales en el carcinosarcoma en ratas .
Mecanismo De Acción
Mode of Action
It’s known that pyrimidine derivatives can undergo various reactions, such as cobalt-catalyzed cross-coupling reactions with aryl halides , which may influence their interaction with biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Pyrimidine, 2-chloro-5-(2,2,2-trifluoroethoxy)- . These factors can include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
Safety and Hazards
Direcciones Futuras
The development of novel and promising fungicides is urgently required . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . Therefore, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Análisis Bioquímico
Biochemical Properties
Pyrimidine, 2-chloro-5-(2,2,2-trifluoroethoxy)- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways .
Cellular Effects
The effects of Pyrimidine, 2-chloro-5-(2,2,2-trifluoroethoxy)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, Pyrimidine, 2-chloro-5-(2,2,2-trifluoroethoxy)- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrimidine, 2-chloro-5-(2,2,2-trifluoroethoxy)- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of Pyrimidine, 2-chloro-5-(2,2,2-trifluoroethoxy)- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis .
Metabolic Pathways
Pyrimidine, 2-chloro-5-(2,2,2-trifluoroethoxy)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, Pyrimidine, 2-chloro-5-(2,2,2-trifluoroethoxy)- is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of Pyrimidine, 2-chloro-5-(2,2,2-trifluoroethoxy)- is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .
Propiedades
IUPAC Name |
2-chloro-5-(2,2,2-trifluoroethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-5-11-1-4(2-12-5)13-3-6(8,9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRUCERZEHKJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446729.png)


![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1446736.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B1446738.png)
![Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B1446740.png)




![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1446747.png)


